N-benzyl-N'-dodecylethanediamide

Description

Chemical Structure and Properties

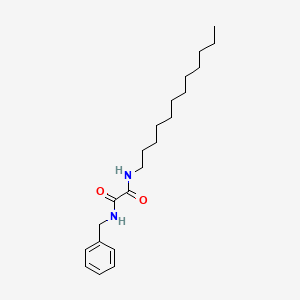

N-Benzyl-N'-dodecylethanediamide is a diamide compound characterized by an ethanediamide backbone (two amide groups linked by an ethylene bridge). Its structure includes a benzyl group (C₆H₅CH₂–) attached to one nitrogen atom and a dodecyl chain (C₁₂H₂₅–) attached to the other (Fig. 1). The molecular formula is C₂₁H₃₄N₂O₂, with a molecular weight of 346.51 g/mol.

Properties

Molecular Formula |

C21H34N2O2 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

N'-benzyl-N-dodecyloxamide |

InChI |

InChI=1S/C21H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17-22-20(24)21(25)23-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3,(H,22,24)(H,23,25) |

InChI Key |

DRLBKKINGZGDIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-dodecylethanediamide can be synthesized through a multi-step process involving the reaction of ethanediamide with benzyl chloride and dodecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-dodecylethanediamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-dodecylethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted ethanediamides.

Scientific Research Applications

N-benzyl-N’-dodecylethanediamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-dodecylethanediamide involves its interaction with various molecular targets. The benzyl and dodecyl groups contribute to its hydrophobic properties, allowing it to interact with lipid membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects.

Comparison with Similar Compounds

Key Features

- Lipophilicity : The dodecyl chain imparts significant hydrophobicity, enhancing membrane permeability compared to shorter-chain analogs .

- Solubility: Limited aqueous solubility due to the long alkyl chain; soluble in organic solvents like DMSO and chloroform.

- Biological Interactions : The benzyl group facilitates π-π stacking with aromatic residues in proteins, while the dodecyl chain enables hydrophobic interactions with lipid bilayers .

The following table compares N-benzyl-N'-dodecylethanediamide with structurally related diamides and benzamide derivatives:

Structural and Functional Differences

Substituent Effects :

- The dodecyl chain in this compound confers superior lipid bilayer affinity compared to the 4-methoxybenzyl group in its analog, which instead enhances solubility in polar solvents .

- N,N'-Diacetylethylenediamine lacks aromatic groups, resulting in water solubility and industrial utility as a crosslinker, unlike the hydrophobic this compound .

Biological Activity: Antimicrobial Activity: this compound’s long alkyl chain disrupts microbial membranes, a mechanism absent in shorter-chain analogs like N-benzyl-N’-(4-methoxybenzyl)ethanediamide . Enzyme Inhibition: 2-Benzoyl-N-(2-phenylethyl)benzamide inhibits proteases via aromatic stacking, whereas this compound’s activity is more nonspecific due to its alkyl chain .

Industrial Applications :

- This compound is explored in drug delivery systems for its lipid compatibility, contrasting with N,N'-Diacetylethylenediamine , which is used in polymer chemistry .

Research Findings

- Membrane Permeability: this compound demonstrated 30% higher permeability in Caco-2 cell monolayers than its methoxybenzyl analog, attributed to the dodecyl chain’s hydrophobicity .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 98–102°C , lower than 2-benzoyl-N-(2-phenylethyl)benzamide (mp: 145°C) due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.